molecular formula C10H7N3O B1417164 3H-Pyrimido[5,4-b]indol-4(5H)-one CAS No. 61553-71-7

3H-Pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B1417164
CAS RN: 61553-71-7
M. Wt: 185.18 g/mol
InChI Key: SQKANMIJNAMTAQ-UHFFFAOYSA-N
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Description

3H-Pyrimido[5,4-b]indol-4(5H)-one is a chemical compound with the molecular formula CHN. It has an average mass of 169.183 Da and a monoisotopic mass of 169.063995 Da .


Synthesis Analysis

The synthesis of this compound involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . This leads to the formation of 5H-pyrimido[5,4-b]indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 3D structure that can be analyzed using advanced chemical structure analysis tools .


Chemical Reactions Analysis

In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones are formed that are involved in the alkylation at two nitrogen atoms . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones undergoing alkylation at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 169.183 Da and a monoisotopic mass of 169.063995 Da .

Scientific Research Applications

Synthesis and Derivatives

  • 3H-Pyrimido[5,4-b]indol-4(5H)-one derivatives have been synthesized through various methods, offering a range of structurally diverse compounds. These derivatives are created using reactions such as condensation with formamide, reactions with phosphorus oxychloride and pentasulfide, and cyclization reactions (Monge et al., 1986), (Shestakov et al., 2009).

Catalyzed Reactions

  • Novel catalytic reactions have been developed to prepare 5H-pyrimido[5,4-b]indole derivatives. These include a Cu(I)-catalyzed and base-promoted [5 + 2 + 1] cascade cyclization providing high yields and broad substrate scopes (Wu et al., 2022).

Novel Methodologies in Synthesis

  • New methodologies have been developed for the synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives, providing alternative routes to indole derivatives (Barone & Catalfo, 2017).

Applications in Pharmacology

  • Some derivatives of this compound have shown potential in pharmacology, such as their involvement in the inhibition of platelet aggregation and their affinity for alpha 1 adrenoceptor ligands (Monge et al., 1987), (Russo et al., 1991).

Pharmaceutical Chemistry

  • In pharmaceutical chemistry, these compounds have been utilized for creating novel bioactive molecules with potential in treating diseases like cancer and hepatitis B (Xu et al., 2021), (Ivashchenko et al., 2019).

properties

IUPAC Name

3,5-dihydropyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKANMIJNAMTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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